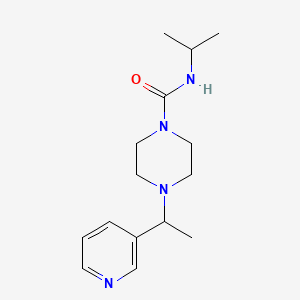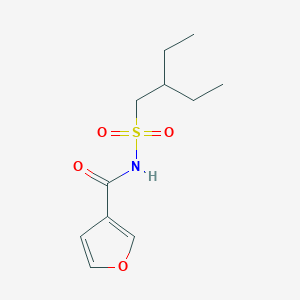![molecular formula C17H29N3O2 B7596213 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide, also known as DPA-713, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is found in the outer mitochondrial membrane of cells and is involved in various cellular processes, including the transport of cholesterol and the regulation of apoptosis. DPA-713 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including neurodegenerative disorders and cancer.
Mécanisme D'action
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide binds to TSPO, which is involved in the transport of cholesterol and the regulation of apoptosis. The binding of this compound to TSPO results in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound also modulates the production of reactive oxygen species (ROS), which are involved in various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ROS production and the activation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases, including neurodegenerative disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide in lab experiments is its selectivity for TSPO, which allows for the specific targeting of cells that overexpress TSPO. This compound also has a high binding affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the use of 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide in scientific research. One direction is the development of more selective and potent ligands for TSPO, which can improve the sensitivity and specificity of TSPO imaging. Another direction is the investigation of the role of TSPO in various diseases, including cancer and neurodegenerative disorders, which can aid in the development of novel therapies. Additionally, the development of TSPO-targeted drug delivery systems can improve the efficacy and reduce the toxicity of cancer treatments.
Méthodes De Synthèse
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide can be synthesized using a variety of methods, including the reaction between 4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-amine and propargyl bromide. This reaction results in the formation of the N-prop-2-ynylacetamide group, which is essential for the binding of this compound to TSPO. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including neurodegenerative disorders and cancer. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, TSPO expression is upregulated in activated microglia, which are involved in the inflammatory response. This compound can be used as a positron emission tomography (PET) imaging agent to visualize the extent of microglial activation in the brain, which can aid in the diagnosis and monitoring of disease progression. In cancer, TSPO expression is upregulated in tumor cells, and this compound can be used to selectively target and deliver drugs to these cells.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-5-7-18-16(21)13-19-8-6-9-20(11-10-19)17(22)12-15(4)14(2)3/h1,14-15H,6-13H2,2-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUFVAXFFWLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(=O)N1CCCN(CC1)CC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)


![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)

![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)


![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)